molecular formula C19H15F2N3OS B3015020 2,6-difluoro-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 396721-40-7

2,6-difluoro-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No.: B3015020
CAS No.: 396721-40-7
M. Wt: 371.41
InChI Key: PAVLGJFDOGNORU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-difluoro-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a sophisticated synthetic compound designed for chemical biology and early-stage pharmaceutical research. This molecule features a unique hybrid architecture, integrating a 2,6-difluorobenzamide moiety with a 4,6-dihydro-2H-thieno[3,4-c]pyrazole scaffold substituted at the 2-position with a p-tolyl group. The presence of the pyrazole core, a privileged structure in medicinal chemistry known for its diverse pharmacological potential, makes this compound a valuable scaffold for exploring novel biological interactions . The specific incorporation of fluorine atoms is intended to influence the molecule's electronic properties, metabolic stability, and membrane permeability. This benzamide derivative is supplied as a high-purity chemical tool for researchers investigating protein kinase inhibition, allosteric modulation, and other cellular signaling pathways. It is strictly for use in laboratory research applications. This product is labeled with the required "For Research Use Only" designation and is not intended for any human or veterinary diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

2,6-difluoro-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F2N3OS/c1-11-5-7-12(8-6-11)24-18(13-9-26-10-16(13)23-24)22-19(25)17-14(20)3-2-4-15(17)21/h2-8H,9-10H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAVLGJFDOGNORU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=C(C=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Thieno[3,4-c]pyrazole Core: This step involves the cyclization of appropriate precursors under specific conditions to form the thieno[3,4-c]pyrazole ring.

    Introduction of the Difluorobenzamide Group: This step involves the reaction of the thieno[3,4-c]pyrazole intermediate with a difluorobenzoyl chloride in the presence of a base, such as triethylamine, to form the difluorobenzamide derivative.

    Attachment of the p-Tolyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,6-difluoro-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized thieno[3,4-c]pyrazole derivatives, while substitution reactions may result in various substituted benzamide derivatives .

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide involves its interaction with specific molecular targets. For example, it has been shown to interact with enzyme active sites, leading to inhibition of enzyme activity. The compound’s structure allows it to fit into the active site of enzymes, forming stable complexes and disrupting normal enzymatic functions .

Comparison with Similar Compounds

Structural Analogues with Varied Aryl Substituents

Compound B : N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,6-difluorobenzamide

  • Key Differences: The thienopyrazole’s 2-position substituent is a 3-chlorophenyl group (electron-withdrawing) instead of p-tolyl (electron-donating). Retains the 2,6-difluorobenzamide moiety.
  • Hypothetical Impact :
    • The chloro substituent may enhance polarity and reduce lipophilicity compared to the methyl group in Compound A.
    • Chlorine’s larger atomic radius could influence steric interactions in molecular binding.

Compound C : N-[2-(2,4-Dimethylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-3,4-dimethylbenzamide

  • Key Differences :
    • Features a 2,4-dimethylphenyl group on the pyrazole and a 3,4-dimethylbenzamide .
  • Hypothetical Impact :
    • Increased methyl substitution likely elevates lipophilicity (higher logP) compared to Compound A.
    • Steric hindrance from ortho-methyl groups may affect conformational flexibility.

Compound D : 2-((difluoromethyl)thio)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

  • Key Differences :
    • Substituted with a 4-methoxyphenyl group (electron-donating) on the pyrazole and a difluoromethylthio (-SCF2H) group on the benzamide.
  • Hypothetical Impact :
    • Methoxy group enhances solubility via polarity, while the thioether and difluoromethyl groups may increase metabolic stability.

Impact of Functional Group Modifications

Functional Group Compound A Compound B Compound C Compound D
Pyrazole Substituent p-tolyl (CH3) 3-chlorophenyl (Cl) 2,4-dimethylphenyl 4-methoxyphenyl (OCH3)
Benzamide Substituent 2,6-difluoro 2,6-difluoro 3,4-dimethyl 2-(difluoromethylthio)
  • Compound D: Methoxy group donates electrons, altering electronic distribution.
  • Steric Effects :
    • Compound C : Ortho-methyl groups introduce steric bulk, possibly hindering binding.

Molecular Weight and Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Properties
A ~C19H14F2N3OS (estimated) ~370 Moderate lipophilicity; balanced solubility
B ~C18H11ClF2N3OS (estimated) ~404.45 Higher polarity due to Cl
C C23H25N3OS 391 High lipophilicity (methyl-rich)
D C20H17F2N3O2S2 433.5 Enhanced stability (thioether, SCF2H)
  • Compound D has the highest molecular weight due to the difluoromethylthio group and methoxy substitution.

Conclusion Compound A and its analogs demonstrate how strategic modifications to aryl and benzamide substituents influence molecular properties. While Compound A’s p-tolyl and difluoro groups balance electronic and steric effects, derivatives like Compound D introduce functional groups (e.g., thioethers) that may enhance metabolic stability. The structural diversity among these compounds underscores the importance of substituent optimization in drug design. Crystallographic tools such as SHELX are critical for resolving such complex structures, though specific data for these compounds remains undisclosed in the provided evidence. Future studies should prioritize empirical measurements of solubility, binding affinity, and metabolic profiles to validate these hypotheses.

Biological Activity

2,6-Difluoro-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a compound belonging to the thieno[3,4-c]pyrazole class, which has been recognized for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its potential therapeutic applications and mechanisms of action.

Chemical Structure

The compound can be described by the following structural formula:

C18H18F2N2S\text{C}_{18}\text{H}_{18}\text{F}_2\text{N}_2\text{S}

Antioxidant Activity

Recent studies have highlighted the antioxidant properties of thieno[3,4-c]pyrazole derivatives. For instance, research demonstrated that these compounds can mitigate oxidative stress in biological systems. In a study involving Clarias gariepinus (African catfish), it was found that thieno[3,4-c]pyrazole compounds significantly reduced erythrocyte malformations caused by exposure to 4-nonylphenol, indicating their potential as antioxidants in aquatic organisms .

Treatment Group Altered Erythrocytes (%)
Control1 ± 0.3
4-Nonylphenol40.3 ± 4.87
Thieno Compound 112 ± 1.03
Thieno Compound 20.6 ± 0.16
Thieno Compound 328.3 ± 2.04
Thieno Compound 43.7 ± 0.37
Thieno Compound 529.1 ± 3.05

Anti-inflammatory Activity

Thieno[3,4-c]pyrazole derivatives have also shown promise in anti-inflammatory applications. They inhibit specific pathways involved in inflammation, such as phosphodiesterase (PDE) enzymes, which are implicated in various inflammatory diseases . The inhibition of PDE7 by certain thienopyrazole derivatives suggests a mechanism for reducing inflammatory responses.

Anticancer Activity

The anticancer potential of thieno[3,4-c]pyrazole compounds has been explored in various studies. They have demonstrated efficacy against different cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . Notably, some derivatives have been identified as potent inhibitors of aurora kinase, an essential enzyme for mitosis .

Case Studies

  • Study on Aquatic Toxicity : A specific study involving the administration of thieno[3,4-c]pyrazole compounds to Clarias gariepinus showed that these compounds could significantly reduce the toxic effects of environmental pollutants like nonylphenol on fish erythrocytes .
  • Anticancer Efficacy : Another investigation focused on the anticancer properties of these compounds revealed that they effectively inhibited cell proliferation in various cancer cell lines through targeted pathways associated with cell survival and growth .

The biological activities of thieno[3,4-c]pyrazole derivatives can be attributed to several mechanisms:

  • Antioxidant Mechanism : The ability to scavenge free radicals and reduce oxidative stress in cells.
  • Enzyme Inhibition : Selective inhibition of PDE enzymes and aurora kinases contributes to their anti-inflammatory and anticancer effects.
  • Cell Cycle Modulation : Inducing cell cycle arrest and apoptosis in cancer cells through various signaling pathways.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,6-difluoro-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide, and how can reaction conditions be optimized for yield and purity?

  • Methodology : Begin with the preparation of the thieno[3,4-c]pyrazole core via cyclization of substituted hydrazines with thiophene derivatives. Fluorinated benzamide groups are introduced via coupling reactions (e.g., HATU-mediated amidation). Optimize reaction temperature (e.g., 0–5°C for sensitive intermediates) and stoichiometry of reagents (e.g., 1.2 equivalents of 2,6-difluorobenzoyl chloride) to minimize side products. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity using HPLC (>95%) .

Q. How can structural characterization of this compound be performed to resolve ambiguities in regiochemistry or stereochemistry?

  • Methodology : Use X-ray crystallography for unambiguous confirmation of the thieno-pyrazole scaffold and substituent positions. Employ SHELXL for refinement of crystallographic data . Complement with NMR (¹H, ¹³C, ¹⁹F) to verify fluorine positions and coupling patterns. For example, ¹⁹F NMR signals at δ -120.9 ppm (d, J = 9.8 Hz) and -121.1 ppm (dd, J = 10.1, 6.1 Hz) are indicative of 2,6-difluoro substitution .

Advanced Research Questions

Q. What computational strategies are suitable for predicting the binding affinity of this compound to autotaxin, and how can these be validated experimentally?

  • Methodology : Perform molecular docking (e.g., AutoDock Vina) using the autotaxin crystal structure (PDB ID: 6V7W). Focus on interactions between the difluorobenzamide moiety and the enzyme’s hydrophobic pocket. Validate predictions via surface plasmon resonance (SPR) to measure binding kinetics (KD) or enzymatic assays monitoring lysophosphatidic acid (LPA) production inhibition .

Q. How does the substitution pattern (e.g., fluorine atoms, p-tolyl group) influence the compound’s photostability and potential for chronophotopharmacology applications?

  • Methodology : Assess photostability under UV/visible light (e.g., 365 nm) using HPLC to track degradation products. Compare with analogs lacking fluorine or aryl groups. For temporal control studies, irradiate the compound in cell cultures (e.g., cancer cell lines) and measure activity changes via fluorescence-based assays (e.g., caspase-3 activation for apoptosis) .

Q. What are the critical considerations for designing in vivo studies to evaluate this compound’s pharmacokinetics and toxicity?

  • Methodology : Use LC-MS/MS to quantify plasma concentrations in rodent models. Monitor metabolites (e.g., hydrolyzed benzamide derivatives) via high-resolution mass spectrometry. Assess toxicity via histopathology of liver/kidney tissues and hematological profiling. Compare results with structurally related compounds like Danusertib (PHA-739358), a pyrrolo-pyrazole derivative with known kinase inhibition .

Q. How can contradictory bioactivity data between enzymatic assays and cellular models be resolved?

  • Methodology : Investigate off-target effects using kinome-wide profiling (e.g., Eurofins KinaseProfiler). Adjust experimental conditions (e.g., serum-free media to reduce protein binding) or employ CRISPR-edited cell lines lacking the putative target (e.g., autotaxin). Cross-validate with isothermal titration calorimetry (ITC) to confirm direct binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.